3-(Propan-2-yl)-1,2-thiazol-4-amine
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Overview
Description
3-(Propan-2-yl)-1,2-thiazol-4-amine is a heterocyclic compound containing a thiazole ring substituted with an isopropyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,2-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide, followed by deprotonation and [2,3] sigmatropic rearrangement to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-1,2-thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Propan-2-yl)-1,2-thiazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-1,2-thiazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen and sulfur heterocycles and exhibit similar biological activities.
Thiophene derivatives: Another class of sulfur-containing heterocycles with diverse applications in medicinal chemistry and materials science.
Uniqueness
3-(Propan-2-yl)-1,2-thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group and amine functionality make it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C6H10N2S |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3-propan-2-yl-1,2-thiazol-4-amine |
InChI |
InChI=1S/C6H10N2S/c1-4(2)6-5(7)3-9-8-6/h3-4H,7H2,1-2H3 |
InChI Key |
LEJWHMYXSJXSAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC=C1N |
Origin of Product |
United States |
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